molecular formula C16H33BrN2O B14751322 1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide CAS No. 1030-38-2

1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide

Cat. No.: B14751322
CAS No.: 1030-38-2
M. Wt: 349.35 g/mol
InChI Key: HUGQZHZXKHUCBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide typically involves the reaction of 1-hexylpiperidine with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound is believed to interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Decyl-3-(N,N-diethylcarbamoyl)piperidine: Similar structure with a longer alkyl chain.

    1-Hexyl-3-(N,N-dimethylcarbamoyl)piperidine: Similar structure with different carbamoyl substituents.

    1-Hexyl-3-(N,N-diethylcarbamoyl)pyrrolidine: Similar structure with a different heterocyclic ring.

Uniqueness

1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide is unique due to its specific combination of a hexyl group and a diethylcarbamoyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1030-38-2

Molecular Formula

C16H33BrN2O

Molecular Weight

349.35 g/mol

IUPAC Name

N,N-diethyl-1-hexylpiperidine-4-carboxamide;hydrobromide

InChI

InChI=1S/C16H32N2O.BrH/c1-4-7-8-9-12-17-13-10-15(11-14-17)16(19)18(5-2)6-3;/h15H,4-14H2,1-3H3;1H

InChI Key

HUGQZHZXKHUCBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCC(CC1)C(=O)N(CC)CC.Br

Origin of Product

United States

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